![molecular formula C9H8N2O2 B3040006 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 144760-62-3](/img/structure/B3040006.png)
2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
Overview
Description
2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one, also known as MBX, is a synthetic compound that was first discovered in the late 1960s. It is a member of the benzoxadiazepine family of compounds, which are derivatives of the benzodiazepine class of drugs. MBX has been studied extensively for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all well-understood.
Scientific Research Applications
2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been studied extensively for its potential applications in scientific research. It has been used in the development of new drugs, in the study of chemical reactions, and in the development of new materials. It has also been used in the study of enzyme kinetics, in the study of protein-ligand interactions, and in the study of molecular recognition. Additionally, 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been used to study the structure and function of biological systems, and to study the effects of environmental toxins on biological systems.
Mechanism of Action
2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been found to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It increases the affinity of GABA for the receptor, leading to an increase in the inhibitory effects of GABA. In addition, 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been found to act as a negative allosteric modulator of the glutamate receptor, which leads to a decrease in the excitatory effects of glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one have been studied extensively. It has been found to have anxiolytic, sedative, and hypnotic effects. It has also been found to have anticonvulsant and muscle relaxant properties. Additionally, 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been found to have antinociceptive and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and handle. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, there are some limitations to using 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one in laboratory experiments. It is a relatively new compound, so there is limited information available on its effects. Additionally, it is not very soluble in aqueous solutions, so it can be difficult to work with in certain experiments.
Future Directions
There are several potential future directions for further research on 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one. For example, more research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the development of new drugs and materials. Furthermore, research could be done to investigate its potential as a therapeutic agent for various diseases and conditions. Finally, research could be done to explore its potential as a tool for studying the structure and function of biological systems.
properties
IUPAC Name |
2-methyl-4H-1,3,4-benzoxadiazepin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-11-9(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAQNGLPECNZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275953 | |
Record name | 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3,4-benzoxadiazepin-5(4H)-one | |
CAS RN |
144760-62-3 | |
Record name | 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144760-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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